Eupolauridine

Description

Properties

CAS No. |

58786-39-3 |

|---|---|

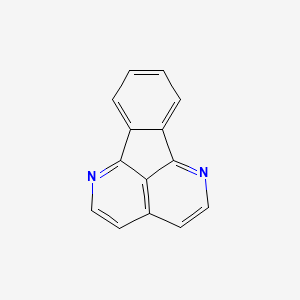

Molecular Formula |

C14H8N2 |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2,8-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |

InChI |

InChI=1S/C14H8N2/c1-2-4-11-10(3-1)13-12-9(5-7-15-13)6-8-16-14(11)12/h1-8H |

InChI Key |

KIVUUVOREYMMFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C2=NC=C4 |

melting_point |

156 - 157 °C |

Other CAS No. |

58786-39-3 |

physical_description |

Solid |

Synonyms |

eupolauridine indeno(1,2,3-ij)(2,7)naphthyridine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Eupolauridine from Cananga odorata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupolauridine, a bioactive azafluoranthene alkaloid, was first discovered in the tropical tree Cananga odorata, commonly known as Ylang-Ylang. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound with a focus on its mechanism of action as a DNA topoisomerase inhibitor. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cananga odorata (Lam.) Hook.f. & Thomson, a member of the Annonaceae family, is a fast-growing tropical tree native to the Indo-Pacific region.[1][2] It is renowned for the fragrant essential oils extracted from its flowers, which are extensively used in the perfume and cosmetic industries. Beyond its aromatic properties, various parts of the plant have been used in traditional medicine to treat a range of ailments. Phytochemical investigations of C. odorata have led to the isolation of a diverse array of secondary metabolites, including terpenoids, flavonoids, and alkaloids. Among these, the azafluoranthene alkaloid this compound stands out for its potent biological activities. This document details the discovery of this compound from C. odorata and provides a technical guide to its isolation, characterization, and mechanism of action.

Discovery and Isolation of this compound

Experimental Protocol: Alkaloid Extraction and Isolation

The following protocol describes a general method for the extraction and isolation of alkaloids, including this compound, from plant material. This procedure is based on modern phytochemical techniques and is intended to be representative of the methods used for such discoveries.

2.1.1. Plant Material Collection and Preparation

-

Collect fresh bark of Cananga odorata.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered bark with methanol (or ethanol) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

2.1.3. Acid-Base Partitioning

-

Suspend the crude methanolic extract in 10% acetic acid.

-

Filter the acidic solution to remove non-alkaloidal material.

-

Adjust the pH of the filtrate to approximately 9-10 with a concentrated ammonium hydroxide solution.

-

Perform liquid-liquid extraction of the basified solution with dichloromethane or chloroform (3 x volume of the aqueous solution).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid fraction.

2.1.4. Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent or under UV light.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Perform further purification of the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following section details the key data used for its characterization.

Experimental Protocol: Spectroscopic Analysis

3.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Record the UV spectrum of the purified compound dissolved in methanol using a UV-Vis spectrophotometer.

3.1.2. Infrared (IR) Spectroscopy

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

3.1.3. Mass Spectrometry (MS)

-

Acquire the high-resolution mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.

3.1.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Quantitative Data

The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₈N₂O |

| Molecular Weight | 220.23 g/mol |

| Appearance | Yellow solid |

| UV λmax (MeOH) | 220, 240, 287, 351, 369 nm |

| IR (KBr) νmax | Aromatic C-H, C=C, C=N, C=O stretching |

| ¹H NMR (CDCl₃) | δ (ppm): 7.5-9.0 (aromatic protons) |

| ¹³C NMR (CDCl₃) | δ (ppm): 110-160 (aromatic carbons), >180 (carbonyl carbon) |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: In Vitro Bioactivity of this compound

| Target | Assay | IC₅₀ (µM) |

| Fungal Topoisomerase I | DNA Relaxation | 20 |

| Human Topoisomerase I | DNA Relaxation | 33 |

Mechanism of Action: DNA Topoisomerase Inhibition

This compound exerts its antifungal and cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.

-

Topoisomerase I Inhibition: this compound inhibits the DNA relaxation activity of fungal topoisomerase I.

-

Topoisomerase II Interaction: A major target for the cell-killing activity of this compound is DNA topoisomerase II. It stabilizes the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.

This DNA damage, if not repaired, triggers a cellular DNA damage response (DDR), which can lead to cell cycle arrest and ultimately apoptosis.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.

Conclusion

This compound, first isolated from Cananga odorata, represents a significant natural product with well-defined biological activity. Its mechanism of action as a DNA topoisomerase inhibitor makes it a compelling candidate for further investigation in the development of antifungal and anticancer agents. This technical guide provides a foundational resource for researchers, summarizing the key experimental procedures and data related to this promising alkaloid. Further research into the specific downstream effectors of the this compound-induced DNA damage response could unveil additional therapeutic targets and applications.

References

Unraveling the Enigmatic Pathway: A Hypothetical Biosynthesis of Eupolauridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of Eupolauridine has not been fully elucidated. This technical guide presents a scientifically plausible, hypothetical pathway based on established principles of alkaloid biosynthesis and analogies with related compounds. The experimental protocols described are general methodologies that would be employed to investigate such a pathway.

Introduction

This compound is a diazafluoranthene alkaloid that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering in microbial hosts, and for the discovery of novel derivatives with improved therapeutic properties. This guide outlines a proposed biosynthetic route to this compound, detailing the hypothetical enzymatic steps and precursor molecules. It also provides an overview of the experimental strategies required to validate this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The structure of this compound, characterized by a fused phenanthrene and pyridine ring system, suggests a convergent biosynthesis originating from precursors for each of these core structures. We hypothesize a pathway that initiates from the amino acids L-tyrosine and L-lysine.

Hypothetical Enzymatic Reactions

The following table summarizes the proposed enzymatic reactions in the biosynthesis of this compound.

| Step | Proposed Reaction | Precursor(s) | Intermediate(s) | Putative Enzyme Class |

| 1 | Decarboxylation and Oxidative Deamination | L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Aromatic amino acid decarboxylase, Aminotransferase |

| 2 | Oxidative Coupling | 2 molecules of 4-Hydroxyphenylpyruvic acid | Biphenolic intermediate | Cytochrome P450 monooxygenase |

| 3 | Intramolecular Cyclization and Decarboxylation | Biphenolic intermediate | Phenanthrene core | Cyclase, Decarboxylase |

| 4 | Decarboxylation and Oxidative Deamination | L-Lysine | 5-Aminopentanal | Lysine decarboxylase, Amine oxidase |

| 5 | Cyclization | 5-Aminopentanal | Δ¹-Piperideine | Spontaneous/Enzymatic |

| 6 | Condensation and Aromatization | Phenanthrene core and Δ¹-Piperideine | Dihydrophenanthro[4,5-cde]azepine derivative | Condensation enzyme, Oxidase |

| 7 | Ring Contraction and Oxidation | Dihydrophenanthro[4,5-cde]azepine derivative | This compound | Ring-rearranging enzyme, Oxidase |

Visualizing the Hypothetical Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its experimental elucidation.

Caption: A hypothetical biosynthetic pathway for this compound.

Eupolauridine: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupolauridine is a polycyclic aromatic alkaloid belonging to the diazafluoranthene class of compounds. First isolated from the Tulip tree (Liriodendron tulipifera), it has since been found in various other plant species, notably within the Annonaceae family, including Cananga odorata (Ylang-ylang). This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as an antifungal agent. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

General and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₄H₈N₂ | Calculated |

| Molecular Weight | 204.23 g/mol | Calculated |

| Appearance | Yellow solid | [1] |

| Melting Point | 278-280 °C | Value for 8-hydroxythis compound, a close analogue.[2] |

| Boiling Point | Not available | Data not found in literature. |

| Solubility | Soluble in Methanol (MeOH) | [1] |

| pKa | Not available | Data not found in literature. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data reported in the literature.

| Spectroscopy | Data | Source/Notes |

| UV-Vis (in MeOH) | λmax (log ε): 220 (4.15), 240 (3.98), 287 (3.82), 351 (3.28), 369 (3.35) nm | [1] |

| ¹H NMR | The ¹H NMR spectrum of 8-hydroxythis compound is reported to be identical to that of isolated this compound. | [2] |

| ¹³C NMR | Refer to Table 1 in the cited literature for the ¹³C NMR data of 8-hydroxythis compound. | [2] |

| Infrared (IR) | Not available | Specific data for this compound not found. |

| Mass Spectrometry (MS) | LC-MS m/z 221.1 [M + H]⁺ (for this compound N-oxide) | [1] |

Experimental Protocols

Isolation of this compound from Ambavia gerrardii

The following is a general procedure for the isolation of this compound and its derivatives from the roots of Ambavia gerrardii, a plant endemic to Madagascar.[1]

-

Extraction: An ethanol (EtOH) extract of the plant material is subjected to liquid-liquid partitioning between hexanes, dichloromethane (CH₂Cl₂), and methanol (MeOH).

-

Fractionation: The active CH₂Cl₂ fraction is further fractionated by C18 open column chromatography and high-performance liquid chromatography (HPLC) to yield this compound and its derivatives.

Synthesis of this compound

A three-step synthesis of this compound has been reported, starting from the thermal rearrangement of an oxime O-crotyl ether to afford onychine, which is then converted to this compound.[3]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing.[2]

-

Inoculum Preparation: Fungal strains are cultured in an appropriate medium (e.g., Sabouraud dextrose broth) and the cell suspension is adjusted to a final concentration of 2 x 10³ cells/mL for Candida albicans and 1 x 10⁴ cells/mL for Cryptococcus neoformans.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate to a final volume of 50 µL per well.

-

Inoculation: 50 µL of the adjusted inoculum in RPMI-1640 medium is added to each well.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant reduction in growth compared to the control.

DNA Topoisomerase II Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II assay buffer, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound (or a solvent control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase II to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol.

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of relaxation is observed as the persistence of the supercoiled DNA form.

Biological Activity and Signaling Pathways

This compound exhibits significant antifungal activity against a range of pathogenic fungi. Its primary mechanism of action involves the inhibition of DNA topoisomerases, essential enzymes that regulate the topology of DNA. Specifically, this compound has been shown to inhibit both fungal DNA topoisomerase I and topoisomerase II.

The inhibition of topoisomerase II is considered a major target for the fungal cell-killing activity of this compound. The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis or cell death.

Conclusion

This compound is a promising natural product with potent antifungal properties. Its mechanism of action, targeting fungal DNA topoisomerases, makes it an attractive candidate for further investigation and development as a novel antifungal agent. This technical guide summarizes the current knowledge on the physical, chemical, and biological properties of this compound, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.

References

- 1. Isolation and Synthesis of Antiproliferative this compound Alkaloids of Ambavia gerrardii from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [scholarworks.wm.edu]

Spectroscopic Profile of Eupolauridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azafluoranthene alkaloid, Eupolauridine. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. All data is compiled from peer-reviewed scientific literature.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.19 | s | H-1 | |

| 8.86 | d | 4.8 | H-4 |

| 8.30 | d | 4.8 | H-5 |

| 8.13 | d | 8.0 | H-7 |

| 7.74 | d | 8.0 | H-6 |

| 7.60 | s | H-3 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-5 |

| 149.9 | C-7a |

| 145.4 | C-4 |

| 143.8 | C-1 |

| 136.2 | C-9b |

| 131.6 | C-6 |

| 129.8 | C-9a |

| 128.7 | C-5a |

| 126.9 | C-7 |

| 120.4 | C-2 |

| 119.8 | C-9c |

| 118.8 | H-3 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 204 | 100 | [M]⁺ |

| 176 | 20 | [M-CO]⁺ |

| 150 | 15 | [M-CO-C₂H₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound (MeOH)

| λmax (nm) | log ε |

| 218 | 4.45 |

| 243 | 4.58 |

| 252 | 4.60 |

| 275 | 4.10 |

| 285 | 4.15 |

| 318 | 3.85 |

| 330 | 3.90 |

| 350 | 3.60 |

| 368 | 3.75 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) was performed on a mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratios (m/z) and their relative intensities were recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a spectrophotometer. A solution of this compound was prepared in methanol (MeOH). The absorbance was measured over a wavelength range of 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Eupolauridine's Bioactivity: A Technical Review of its Antifungal Mechanism

For Researchers, Scientists, and Drug Development Professionals

Eupolauridine, a naturally occurring azafluoranthene alkaloid, has demonstrated significant biological activity, primarily investigated for its antifungal properties. This technical guide provides an in-depth review of the existing literature on this compound's bioactivity, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antifungal Activity

This compound has been shown to possess in vitro activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration that inhibits 80% of fungal growth, has been determined for several species.

Table 1: Antifungal Activity of this compound (MIC Values) [1]

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | B311 | 1.56 |

| Cryptococcus neoformans | ATCC 52657 | 0.78 |

| Aspergillus fumigatus | ATCC 26934 | 1.56 |

| Aspergillus flavus | ATCC 9170 | Not Determined |

| Trichophyton mentagrophytes | ATCC 9972 | Not Determined |

Note: Amphotericin B was used as a control drug in the cited study, with MICs of 0.156 for C. albicans, 0.078 for C. neoformans, and 1.25 for A. fumigatus.[1]

Cytotoxicity Profile

Mechanism of Action: Targeting Fungal DNA Topoisomerases

The primary mechanism of this compound's antifungal activity involves the inhibition of DNA topoisomerases, essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[1]

Initially, this compound was found to inhibit fungal DNA topoisomerase I.[1] However, further investigation revealed that its principal target for fungal cell killing is DNA topoisomerase II.[1] this compound acts by stabilizing the covalent complex between topoisomerase II and DNA.[1] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to DNA damage and ultimately, cell death.[1]

Interestingly, cells lacking topoisomerase I were found to be more sensitive to this compound, suggesting a complex interplay of topoisomerase activity in the presence of the drug.[1] Furthermore, the cell-killing activity of this compound was more pronounced in cells that overexpressed topoisomerase II.[1]

The following diagram illustrates the proposed signaling pathway for this compound's antifungal action.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the study of this compound's bioactivity.

Antifungal Activity Assay

-

Method: Broth microdilution method in 96-well microplates.[1]

-

Procedure:

-

Fungal organisms are incubated with serially diluted concentrations of this compound.

-

Growth is compared to that of control wells without the compound.

-

Growth is assessed turbidometrically by measuring absorbance at 630 nm using a plate reader.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that inhibits 80% of growth compared to the control.[1]

-

Cytotoxicity Assay

-

Method: Neutral red staining procedure in 96-well tissue culture-treated microplates.[1]

-

Cell Lines Used:

-

Procedure: The assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

DNA Topoisomerase I Inhibition Assay (Catalytic Activity)

-

Method: Measurement of the conversion of supercoiled DNA to relaxed DNA.[1]

-

Procedure:

-

Purified fungal or human topoisomerase I is incubated with supercoiled plasmid DNA in the presence or absence of this compound.

-

The reaction products (supercoiled and relaxed DNA) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

-

DNA Topoisomerase II Covalent Complex Formation Assay

-

Method: Measurement of the level of covalent protein-DNA complexes.[1]

-

Procedure:

-

Purified yeast topoisomerase II is incubated with 32P-labeled DNA and varying concentrations of this compound.

-

The reaction is stopped, and protein-DNA complexes are precipitated.

-

The amount of radioactivity in the precipitate, which is proportional to the level of covalent complexes, is measured.[1] An increase in precipitated radioactivity in the presence of this compound indicates the stabilization of the cleavage complex.[1]

-

The workflow for determining the mechanism of action of this compound is depicted in the following diagram.

Conclusion and Future Directions

The available literature strongly supports the antifungal activity of this compound, with a well-defined mechanism of action targeting fungal DNA topoisomerase II. Its apparent low cytotoxicity against mammalian cells makes it an interesting candidate for further investigation as a potential antifungal therapeutic.

However, there is a notable lack of comprehensive data on its anticancer and antibacterial activities. Future research should focus on:

-

Broad-spectrum anticancer screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to quantitatively assess its antiproliferative potential.

-

Antibacterial activity testing: Evaluating the MIC of this compound against a range of pathogenic bacteria to explore its potential as an antibacterial agent.

-

In vivo efficacy and toxicity studies: If promising in vitro activity is identified, subsequent studies in animal models will be crucial to evaluate its therapeutic potential and safety profile.

A more thorough understanding of this compound's full bioactivity spectrum will be essential for its potential development as a clinical agent.

References

Early Investigations into the Antifungal Properties of Eupolauridine: A Technical Overview

This technical guide provides an in-depth analysis of the foundational research conducted on the antifungal properties of Eupolauridine, an azafluoranthene alkaloid. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Antifungal Activity

Early in vitro studies demonstrated this compound's efficacy against a spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration that inhibited 80% of fungal growth, was a key metric in these assessments. The quantitative data from these initial screenings are summarized below.[1]

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | B311 | 3.12 |

| Cryptococcus neoformans | ATCC 52657 | 1.56 |

| Aspergillus fumigatus | ATCC 26934 | 6.25 |

| Aspergillus flavus | ATCC 9170 | 6.25 |

| Trichophyton mentagrophytes | ATCC 9972 | 3.12 |

Data sourced from a pivotal early study on this compound's antifungal action.[2]

Notably, this compound exhibited no significant cytotoxicity to various mammalian cell lines at concentrations up to 60 µg/ml.[2]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies to determine the antifungal and cytotoxic activities of this compound.

A broth microdilution method was utilized to determine the in vitro antifungal activity of this compound.

-

Fungal Strains: The study included Candida albicans (B311), Cryptococcus neoformans (ATCC 52657), Aspergillus fumigatus (ATCC 26934), Aspergillus flavus (ATCC 9170), and Trichophyton mentagrophytes (ATCC 9972).[1]

-

Assay Setup: The growth inhibition was assessed in 96-well microplates.[1]

-

Procedure:

-

The fungal organisms were incubated with serially diluted samples of this compound.

-

Control wells containing the organism without the drug were included for comparison.

-

The plates were incubated to allow for fungal growth.

-

-

Growth Assessment: Fungal growth was measured turbidometrically by reading the absorbance at 630 nm (A630) using a plate reader.[1]

-

Endpoint Determination: The MIC was determined as the lowest concentration of this compound that resulted in an 80% inhibition of growth compared to the control.[1] The 50% inhibitory concentration (IC50) was also estimated graphically from concentration-versus-growth plots.[1]

Antifungal Susceptibility Testing Workflow.

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines.

-

Cell Lines: The cell lines used were SK-MEL (malignant melanoma), KB (epidermal carcinoma, oral), and BT-549 (ductal carcinoma).[1]

-

Procedure: The specifics of the cytotoxicity assay protocol are not detailed in the provided search results but would typically involve exposing the cell lines to varying concentrations of this compound and measuring cell viability using a standard method such as an MTT or MTS assay.

Mechanism of Action: Targeting DNA Topoisomerases

Initial research into this compound's mechanism of action identified DNA topoisomerases as its primary cellular targets.[3] The alkaloid was found to inhibit the DNA relaxation activity of fungal topoisomerase I.[2][3] However, further investigation revealed that its principal mode of fungal cell killing is through the stabilization of DNA topoisomerase II covalent complexes, rather than solely inhibiting topoisomerase I.[1][2][3] This dual-targeting mechanism contributes to its potent antifungal effects.

Proposed Mechanism of this compound's Antifungal Action.

References

Probing the Enigmatic Mechanism of Eupolauridine: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupolauridine, a naturally occurring azafluoranthene alkaloid, has garnered significant interest within the scientific community for its potential as an antifungal and antitumor agent. Preliminary investigations into its mechanism of action have revealed a primary role as a topoisomerase II poison. This technical guide synthesizes the current understanding of this compound's molecular interactions and cellular consequences, providing a comprehensive overview of its mechanism of action based on preliminary studies. It aims to serve as a foundational resource for researchers engaged in the exploration and development of this compound and its analogs as therapeutic agents.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects primarily by targeting DNA topoisomerase II. Unlike catalytic inhibitors, this compound acts as a topoisomerase II poison, stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][2] These DNA lesions are highly cytotoxic and can trigger downstream cellular events such as cell cycle arrest and apoptosis.[1]

While this compound has been shown to inhibit the DNA relaxation activity of fungal topoisomerase I, it does not stabilize the cleavage complex of either human or fungal topoisomerase I.[3][4] In contrast, in vitro assays have confirmed that this compound effectively stabilizes topoisomerase II covalent complexes, identifying it as a potent topoisomerase II poison.[3]

Quantitative Data on Topoisomerase Inhibition

The inhibitory activity of this compound against topoisomerases has been quantified in various studies. The following table summarizes the available IC50 values.

| Enzyme Source | Assay Type | IC50 (µM) | Reference |

| Fungal Topoisomerase I | DNA Relaxation | 20 | [5] |

| Human Topoisomerase I | DNA Relaxation | 33 | [5] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cytotoxicity Profile

The ability of this compound to induce cell death has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are presented below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 2.8 |

| HCT-8 | Ileocecal Adenocarcinoma | 2.1 |

| HCT-116 | Colon Carcinoma | >10 |

| MDAMB-231 | Breast Adenocarcinoma | 3.4 |

| PANC-1 | Pancreatic Carcinoma | 3.5 |

| PSN-1 | Pancreatic Adenocarcinoma | 2.9 |

Data sourced from a study by Zee-Cheng et al. It is important to note that this compound has been reported to exhibit no significant cytotoxicity in mammalian cells in some studies, suggesting its selective potential.[3]

Anticipated Downstream Cellular Effects

Based on its established mechanism as a topoisomerase II poison, this compound is expected to induce cell cycle arrest and apoptosis. While direct experimental evidence for these effects with this compound is still emerging, the known consequences of topoisomerase II inhibition provide a strong basis for these hypotheses.

Cell Cycle Arrest

Topoisomerase II poisons are well-documented to cause cell cycle arrest, most commonly in the G2/M phase.[6] This arrest is a cellular response to the accumulation of DNA double-strand breaks, preventing the cell from entering mitosis with a damaged genome.

A proposed workflow for investigating this compound-induced cell cycle arrest is depicted below.

Caption: Workflow for analyzing this compound-induced cell cycle arrest.

Apoptosis Induction

The persistence of DNA double-strand breaks induced by this compound is a potent signal for the initiation of apoptosis, or programmed cell death. This process is a critical mechanism for eliminating genetically damaged cells and is a hallmark of the efficacy of many anticancer drugs.

The signaling cascade leading to apoptosis following topoisomerase II inhibition is complex and can involve both intrinsic (mitochondrial) and extrinsic pathways. A simplified representation of the expected apoptotic pathway is shown below.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established techniques for characterizing topoisomerase inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

-

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

This compound dissolved in DMSO

-

Stop Buffer (e.g., STEB: 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

-

-

Procedure:

-

Prepare reaction mixtures on ice, each containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).

-

Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding Stop Buffer.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA band.

-

Topoisomerase II Cleavage Complex Stabilization Assay

This assay determines if this compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA intermediate.

-

Materials:

-

Purified human Topoisomerase IIα

-

Linearized plasmid DNA (e.g., pBR322)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)

-

10 mM ATP solution

-

This compound dissolved in DMSO

-

10% SDS

-

Proteinase K (20 mg/ml)

-

1% Agarose gel in TAE or TBE buffer containing 0.5 µg/ml ethidium bromide

-

-

Procedure:

-

Set up reaction mixtures containing Reaction Buffer, 1 mM ATP, and 200 ng of linearized plasmid DNA.

-

Add varying concentrations of this compound or a known topoisomerase II poison (e.g., etoposide) as a positive control. Include a vehicle control.

-

Add Topoisomerase IIα to each reaction and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS and Proteinase K, and incubate at 37°C for a further 30 minutes.

-

Analyze the samples by agarose gel electrophoresis. The presence of linearized DNA fragments indicates the stabilization of the cleavage complex.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay quantifies the cytotoxic effect of this compound on cultured cancer cells.

-

Materials:

-

Cultured cancer cells

-

96-well cell culture plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cultured cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest both adherent and floating cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[7]

-

Materials:

-

Cultured cells treated with this compound

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Conclusion and Future Directions

Preliminary studies have firmly established this compound as a topoisomerase II poison, providing a solid foundation for its mechanism of action. The available cytotoxicity data suggests its potential as an anticancer agent. However, to advance the development of this compound, further in-depth investigations are imperative.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

Direct Investigation of Apoptosis and Cell Cycle Arrest: Conducting detailed studies to confirm and characterize this compound's effects on these crucial cellular processes. This includes identifying the specific signaling pathways involved in apoptosis and the key regulators of the cell cycle that are modulated by this compound.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

A thorough understanding of the intricate molecular and cellular effects of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its clinical translation. This technical guide provides a starting point for these future endeavors, summarizing the current knowledge and offering a roadmap for continued exploration.

References

- 1. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repair of trapped topoisomerase II covalent cleavage complexes: Novel proteasome-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Total Synthesis of Eupolauridine: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of Eupolauridine, a diazafluoranthene alkaloid. The presented methodologies are based on established synthetic routes, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a naturally occurring alkaloid that has garnered interest due to its unique heterocyclic structure. The development of efficient total synthesis routes is crucial for enabling further investigation of its biological properties and potential therapeutic applications. This document outlines a well-established three-step synthesis of this compound, commencing from an oxime O-crotyl ether and proceeding through the key intermediate, onychine.[1]

Comparative Analysis of Synthetic Routes

Several strategies have been developed for the total synthesis of this compound and its core structure. The following table summarizes the quantitative data for a prominent synthetic route, providing a clear comparison of its efficiency at each key stage.

| Synthesis Route | Key Intermediate | Precursor | Step 1: Reaction Type | Step 1: Yield (%) | Step 2: Reaction Type | Step 2: Yield (%) | Step 3: Reaction Type | Step 3: Yield (%) | Overall Yield (%) | Total Steps |

| Tong & Wong, 1992[1] | Onychine | Oxime O-crotyl ether | Thermal Rearrangement | 55 | - | - | Bracher Pyridine Synthesis | 45 | 24.75 | 2 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the total synthesis of this compound via the onychine intermediate.

Step 1: Synthesis of Onychine (4-Azafluoren-9-one) via Thermal Rearrangement

Materials:

-

Indan-1-one oxime O-crotyl ether

-

Decalin (high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of indan-1-one oxime O-crotyl ether in decalin is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent (decalin) is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure onychine.

-

The yield of the purified onychine is typically around 55%.[1]

Step 2: Synthesis of this compound from Onychine via Bracher Pyridine Synthesis

Materials:

-

Onychine (4-Azafluoren-9-one)

-

1,3-Bis(dimethylamino)trimethinium tetrafluoroborate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Ammonium acetate

-

Acetic acid

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle with reflux condenser

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

A mixture of onychine and 1,3-bis(dimethylamino)trimethinium tetrafluoroborate in anhydrous methanol is stirred at room temperature.

-

A solution of sodium methoxide in methanol is added dropwise to the mixture.

-

The reaction is stirred for a specified period at room temperature.

-

A mixture of ammonium acetate and glacial acetic acid is then added to the reaction flask.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude this compound is purified by recrystallization from an appropriate solvent to yield the final product.

-

This step typically proceeds with a yield of approximately 45%.[1]

Visualizing the Synthesis

The following diagrams illustrate the key transformations and the overall workflow of the this compound total synthesis.

References

Purification of Eupolauridine from Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupolauridine is a bioactive azafluoranthene alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including notable antifungal and cytotoxic activities. This compound is naturally found in several plant species, with Eupomatia laurina, a species of flowering plant in the family Eupomatiaceae, being a prominent source. The purification of this compound from plant extracts is a critical step for its further investigation and potential development as a pharmaceutical agent.

This document provides detailed application notes and protocols for the extraction and purification of this compound from the bark of Eupomatia laurina. The methodologies described herein are based on established principles of natural product chemistry, specifically focusing on alkaloid extraction and silica gel column chromatography.

Principle

The purification of this compound, an alkaloid, from plant material relies on its basic nature and solubility characteristics. The general workflow involves:

-

Extraction: Liberation of the alkaloid from the plant matrix into a solvent. This is typically achieved through an acid-base extraction technique. The plant material is first treated with a basic solution to convert the alkaloid salts (as they often exist in the plant) into their free base form, which is more soluble in organic solvents.

-

Purification: Separation of this compound from other co-extracted compounds. This is primarily accomplished using silica gel column chromatography, which separates compounds based on their polarity.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Mixture from Eupomatia laurina Bark

This protocol outlines the steps for the initial extraction of a crude alkaloid mixture containing this compound from dried and powdered Eupomatia laurina bark.

Materials:

-

Dried and powdered bark of Eupomatia laurina

-

Methanol

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Large glass beaker or flask

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Maceration:

-

Weigh 100 g of dried, powdered Eupomatia laurina bark and place it in a large beaker.

-

Add 500 mL of methanol to the beaker and stir for 24 hours at room temperature. This allows for the initial extraction of a broad range of compounds, including alkaloids.

-

-

Filtration and Concentration:

-

Filter the methanolic extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C until a thick, viscous extract is obtained.

-

-

Acid-Base Extraction:

-

Redissolve the concentrated extract in 200 mL of 5% hydrochloric acid (HCl). This protonates the basic alkaloids, making them water-soluble.

-

Transfer the acidic solution to a separatory funnel and wash it with 3 x 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the aqueous layer to pH 9-10 by the slow addition of 10% sodium carbonate solution. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with 3 x 150 mL of dichloromethane. Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.

-

The resulting residue is the crude alkaloid extract.

-

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract using silica gel column chromatography.

Materials:

-

Crude alkaloid extract from Protocol 1

-

Silica gel (70-230 mesh) for column chromatography

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Cotton wool

-

Sand

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

Procedure:

-

Column Packing:

-

Place a small plug of cotton wool at the bottom of the chromatography column.

-

Add a thin layer of sand over the cotton plug.

-

Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to settle into a packed bed. Ensure there are no air bubbles in the column.

-

Add another thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

-

In a separate small beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better separation.

-

Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent system, such as 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Ethyl acetate (9:1)

-

Hexane:Ethyl acetate (8:2)

-

Hexane:Ethyl acetate (7:3)

-

Hexane:Ethyl acetate (1:1)

-

Ethyl acetate (100%)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., Hexane:Ethyl acetate 7:3).

-

Visualize the spots under a UV lamp. This compound is a UV-active compound.

-

Combine the fractions that contain the pure this compound based on the TLC analysis.

-

-

Final Concentration:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a solid.

-

Data Presentation

The following table summarizes the expected outcomes of the purification process. Please note that the yields are estimates and can vary depending on the quality of the plant material and the precise execution of the protocol.

| Step | Product | Starting Mass (g) | Final Mass (g) | Estimated Yield (%) | Purity |

| 1 | Crude Methanolic Extract | 100 (Bark) | 10-15 | 10-15 | Low |

| 2 | Crude Alkaloid Extract | 10-15 | 0.5-1.0 | 5-10 (of crude extract) | Moderate |

| 3 | Purified this compound | 0.5-1.0 | 0.05-0.1 | 10-20 (of crude alkaloid) | High (>95%) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from Eupomatia laurina bark.

Eupolauridine: Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing of eupolauridine, a naturally occurring azafluoranthene alkaloid. This document includes detailed methodologies for assessing its antifungal activity, a summary of its known spectrum of activity, and an elucidation of its mechanism of action. The protocols provided are based on established guidelines to ensure reproducibility and accuracy in research and drug development settings.

Introduction

This compound is an alkaloid that has demonstrated significant in vitro activity against a range of pathogenic fungi.[1][2] Its unique mechanism of action, targeting fungal DNA topoisomerase II, makes it a compound of interest for the development of new antifungal agents.[1][2] Understanding its spectrum of activity and the precise methodology for evaluating its efficacy is crucial for further preclinical and clinical development.

In Vitro Antifungal Activity of this compound

The antifungal activity of this compound has been evaluated against several clinically important fungal species. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in assessing antifungal potency.

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

| Fungal Species | Strain | MIC (μg/mL) | Reference |

| Candida albicans | B311 | 3.125 | [1] |

| Cryptococcus neoformans | ATCC 52657 | 1.56 | [1] |

| Aspergillus fumigatus | ATCC 26934 | 6.25 | [1] |

| Aspergillus flavus | ATCC 9170 | 6.25 | [1] |

| Trichophyton mentagrophytes | ATCC 9972 | 3.125 | [1] |

Note: The MIC is defined as the lowest concentration that inhibited 80% of growth compared to controls.[1]

Mechanism of Action: Inhibition of DNA Topoisomerase II

This compound exerts its antifungal effect by targeting and inhibiting DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4] Unlike some other topoisomerase inhibitors, this compound stabilizes the covalent complex between topoisomerase II and DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2][5] These DNA breaks trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The following protocol is a detailed methodology for determining the MIC of this compound against fungal isolates using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

-

Multichannel pipette

Preparation of this compound Stock Solution

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL).

-

The stock solution can be stored at -20°C for future use.

Inoculum Preparation

For Yeasts (e.g., Candida, Cryptococcus):

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

For Molds (e.g., Aspergillus):

-

Grow the mold on an SDA plate at 35°C for 7 days to encourage sporulation.

-

Harvest conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab.

-

Suspend the conidia in sterile saline.

-

Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new tube.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.

Broth Microdilution Assay

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 64 µg/mL.

-

Include a drug-free well (growth control) containing 100 µL of RPMI-1640 medium and a sterility control well (medium only).

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentration to the final desired range.

-

Seal the plates and incubate at 35°C.

-

Read the plates visually after 24-48 hours for yeasts and 48-72 hours for molds. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[1]

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay. Reference strains from the American Type Culture Collection (ATCC), such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are recommended by CLSI for antifungal susceptibility testing. The obtained MIC values for the QC strains should fall within the established reference ranges.

Data Interpretation

The MIC value represents the in vitro potency of this compound against a specific fungal isolate. While clinical breakpoints have not been established for this compound, lower MIC values are generally indicative of greater antifungal activity. These in vitro data are crucial for guiding further in vivo studies and for understanding the potential therapeutic utility of this compound.

Conclusion

This compound demonstrates promising in vitro antifungal activity against a variety of pathogenic fungi through the inhibition of DNA topoisomerase II. The standardized broth microdilution method provides a reliable and reproducible means of assessing its antifungal spectrum and potency. These application notes and protocols serve as a valuable resource for researchers and drug development professionals working to further characterize and develop this compound as a potential novel antifungal therapeutic.

References

- 1. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]

- 4. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

Determining the Minimum Inhibitory Concentration (MIC) of Eupolauridine against Candida albicans

Application Note and Protocol

Introduction

Eupolauridine, a naturally occurring azafluoranthene alkaloid isolated from the root bark of the West African medicinal tree Cleistopholis patens, has demonstrated significant in vitro antifungal activity against various pathogens, including Candida albicans.[1] C. albicans is a major opportunistic fungal pathogen in humans, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant Candida strains necessitates the discovery and characterization of novel antifungal agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans using the broth microdilution method, based on established research methodologies. Additionally, it summarizes the available quantitative data and illustrates the experimental workflow and the proposed mechanism of action of this compound.

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique to determine the MIC of antifungal agents. This method involves challenging the fungal isolate with serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate format. Growth inhibition is assessed by measuring the turbidity of the culture.

Data Presentation

The following table summarizes the reported MIC values for this compound and the control antifungal agent, Amphotericin B, against Candida albicans.

| Compound | Organism | Strain | MIC (µg/mL) | Reference |

| This compound | Candida albicans | B311 | Not explicitly stated in the provided search results, but referenced in Khan et al. (2002) as previously reported by Hufford et al. (1987) | [1] |

| Amphotericin B | Candida albicans | B311 | 0.156 | [1] |

Experimental Protocol

This protocol is adapted from the methodology described for testing the antifungal activity of this compound.[1]

Materials:

-

This compound

-

Candida albicans strain (e.g., B311)

-

Amphotericin B (as a control)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile 96-well flat-bottom microplates

-

Sterile polypropylene tubes

-

Spectrophotometer or microplate reader (capable of measuring absorbance at 630 nm)

-

Incubator (35°C)

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Multichannel pipette

Procedure:

1. Preparation of Stock Solutions: a. Dissolve this compound in DMSO to prepare a stock solution of a known high concentration. b. Prepare a stock solution of Amphotericin B in a similar manner.

2. Inoculum Preparation: a. Subculture C. albicans on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Pick a few colonies and suspend them in sterile saline or RPMI-1640 medium. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or by using a spectrophotometer. d. Further dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Preparation of Microdilution Plates: a. In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations. b. Similarly, prepare serial dilutions for the Amphotericin B control in separate rows of the plate. c. Include a growth control well containing only the fungal inoculum in RPMI-1640 medium (without any antifungal agent). d. Include a sterility control well containing only RPMI-1640 medium.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared C. albicans suspension. b. The final volume in each well should be uniform (e.g., 100 µL or 200 µL). c. Seal the microplate or cover it with a lid to prevent evaporation and contamination. d. Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antifungal agent that shows no visible growth. b. For a more quantitative assessment, measure the absorbance (optical density) of each well at 630 nm using a microplate reader.[1] c. The MIC is defined as the lowest concentration that inhibits 80% of the growth compared to the growth control.[1]

Visualizations

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Proposed mechanism of action of this compound in Candida albicans.

References

Eupolauridine Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupolauridine, a naturally occurring azafluoranthene alkaloid, has demonstrated notable biological activities, including antifungal and cytotoxic properties. Its potential as an anticancer agent stems from its mechanism of action as a DNA topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to DNA damage and subsequently trigger programmed cell death (apoptosis) in rapidly dividing cancer cells. These application notes provide a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines and offer detailed protocols for assessing its activity.

Data Presentation

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. While specific IC50 values are not consistently reported across the literature, the compound has shown inhibitory activity against several cancer types. The following table summarizes the cancer cell lines in which this compound has been reported to exhibit cytotoxicity. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided below.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-MEL | Malignant Melanoma | To be determined experimentally |

| KB | Epidermoid Carcinoma | To be determined experimentally |

| BT-549 | Ductal Carcinoma (Breast) | To be determined experimentally |

| SK-OV-3 | Ovary Carcinoma | To be determined experimentally |

| Vero | Monkey Kidney Fibroblasts (Non-cancerous control) | To be determined experimentally |

Experimental Protocols

A variety of assays can be employed to determine the cytotoxicity of this compound. The Neutral Red (NR) uptake assay is a common and reliable method for assessing cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Protocol: Neutral Red (NR) Cytotoxicity Assay

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound in adherent cancer cell lines.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Human cancer cell lines of interest (e.g., SK-MEL, KB, BT-549, SK-OV-3)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Neutral Red (NR) solution (e.g., 50 µg/mL in sterile PBS)

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

96-well flat-bottom tissue culture plates

-

Microplate reader (540 nm wavelength)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell lines in appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 to 100 µM. b. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for an additional 48-72 hours.

-

Neutral Red Staining: a. Following the treatment period, remove the medium containing this compound. b. Wash the cells gently with 150 µL of pre-warmed sterile PBS. c. Add 100 µL of Neutral Red solution to each well. d. Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator, allowing viable cells to take up the dye.

-

Dye Extraction: a. After incubation, carefully remove the Neutral Red solution. b. Wash the cells twice with 150 µL of pre-warmed sterile PBS to remove any unincorporated dye. c. Add 150 µL of the destain solution to each well. d. Shake the plate gently for 10 minutes on a plate shaker to extract the dye from the cells.

-

Absorbance Measurement: a. Measure the absorbance of each well at 540 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for this compound cytotoxicity determination using the Neutral Red assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound acts as a topoisomerase I inhibitor, leading to DNA damage and the initiation of apoptosis. The following diagram illustrates the proposed signaling cascade.

Caption: Proposed this compound-induced apoptotic pathway via Topoisomerase I inhibition.

Application Notes: Evaluating the Cytotoxicity of Eupolauridine with the MTT Assay

Introduction

Eupolauridine is an azafluoranthene alkaloid recognized for its in vitro antifungal properties.[1][2] Its primary mechanism of action involves the inhibition of fungal DNA topoisomerase I and the stabilization of topoisomerase II covalent complexes, which leads to DNA damage and fungal cell death.[1][2] While potent against various fungal pathogens, studies have shown that this compound does not exhibit significant cytotoxicity against a range of mammalian cancer and non-cancerous cell lines at concentrations up to 60 μg/ml.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess cell metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[3] The concentration of these dissolved crystals is directly proportional to the number of metabolically active (living) cells.[3] This assay is a reliable and widely used tool for screening the cytotoxic potential of chemical compounds and determining their half-maximal inhibitory concentration (IC50).[3][4]

These application notes provide a comprehensive protocol for using the MTT assay to evaluate the effect of this compound on the viability of mammalian cell lines.

Principle of the Method

The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population.[4] Active mitochondria in living cells contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[3] Dead cells lose this ability and therefore do not produce the colored product.[3] The formazan crystals are subsequently dissolved in a solubilization solution (typically Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting purple solution is measured spectrophotometrically, usually at a wavelength of 570 nm.[5] A higher absorbance value corresponds to a higher number of viable cells.

Experimental Workflow